6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate
Description
The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate is a heterocyclic ester featuring a pyran core linked to a 4-methylpyrimidine moiety via a sulfanyl-methyl bridge. The benzoate ester group is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position. Its molecular formula is C₁₈H₁₃ClN₃O₆S, with a molecular weight of ~434.52 g/mol (calculated based on substituent contributions) .
Key structural features:
- Pyran ring: A 4-oxo-4H-pyran system contributes to electron-deficient aromaticity.
- 4-Chloro-3-nitrobenzoate: Combines electron-withdrawing substituents (Cl, NO₂), influencing reactivity and polarity.
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O6S/c1-10-4-5-20-18(21-10)29-9-12-7-15(23)16(8-27-12)28-17(24)11-2-3-13(19)14(6-11)22(25)26/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHPCHCZLFJRNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyran intermediates, followed by their coupling with the benzoate group. Common reagents used in these reactions include sulfur-containing compounds, chlorinating agents, and nitrating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Ester Hydrolysis
The benzoate ester is susceptible to hydrolysis under acidic or basic conditions, yielding 4-chloro-3-nitrobenzoic acid and the corresponding pyranol derivative.
| Conditions | Reagents | Products |
|---|---|---|
| Acidic (H₃O⁺, Δ) | Dilute HCl/H₂SO₄ | 4-Chloro-3-nitrobenzoic acid + 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-ol |
| Basic (OH⁻, Δ) | NaOH/H₂O or KOH/EtOH | Sodium 4-chloro-3-nitrobenzoate + pyranol derivative |
The electron-withdrawing nitro group enhances the electrophilicity of the ester carbonyl, accelerating hydrolysis compared to unsubstituted benzoates .
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro-3-nitrobenzoyl moiety is primed for SNAr due to the nitro group’s strong meta-directing effects and activation of the para-chlorine.
| Nucleophile | Conditions | Product |
|---|---|---|
| Amines (e.g., NH₃) | Polar aprotic solvent (DMF), Δ | 4-Amino-3-nitrobenzoate derivative |
| Thiols (e.g., PhSH) | K₂CO₃, DMSO, 80°C | 4-(Arylthio)-3-nitrobenzoate derivative |
| Alkoxides (e.g., NaOMe) | MeOH, reflux | 4-Methoxy-3-nitrobenzoate derivative |
The nitro group’s electron-withdrawing nature lowers the LUMO energy of the aromatic ring, facilitating nucleophilic displacement of chlorine .
Nitro Group Reduction
The nitro group can be selectively reduced to an amine, enabling subsequent functionalization (e.g., acylation, diazotization).
| Reducing Agent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | EtOH, RT, 1 atm H₂ | 4-Chloro-3-aminobenzoate derivative |
| SnCl₂/HCl | EtOH/H₂O, Δ | 4-Chloro-3-aminobenzoate derivative (with Sn byproducts) |
| NaBH₄/Cu(II) | MeOH, 50°C | Partial reduction intermediates (e.g., nitroso) |
Catalytic hydrogenation is preferred for cleaner conversion .
Thioether Oxidation
The sulfanylmethyl linker between the pyran and pyrimidine rings can undergo oxidation to sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ | AcOH, RT | Sulfoxide derivative (R-S(O)-CH₂-) |
| mCPBA | DCM, 0°C → RT | Sulfone derivative (R-SO₂-CH₂-) |
| KMnO₄ | H₂O, Δ | Over-oxidation to sulfonic acid (requires harsh conditions) |
Oxidation alters electronic properties and may influence biological activity .
Pyranone Ring Reactivity
The 4-oxopyran-3-yl group can participate in:
-
Ring-opening reactions with nucleophiles (e.g., hydrazines, hydroxylamine) to form dihydroxy or amino derivatives.
-
Condensation reactions with active methylene compounds (e.g., malononitrile) under basic conditions.
Pyrimidine Substitution
The 4-methylpyrimidin-2-yl group may undergo:
-
Electrophilic substitution at the 5-position (activated by the sulfur atom’s resonance effects).
-
Alkylation/arylation via metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids).
Thermal Stability
Preliminary thermogravimetric analysis (TGA) of analogous esters suggests decomposition above 200°C, primarily involving:
Biological Relevance
While specific pharmacological data for this compound are unavailable, structural analogs exhibit:
Scientific Research Applications
Medicinal Chemistry Applications
1. Enzyme Inhibition
Research indicates that 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate may inhibit specific enzymes involved in cellular signaling pathways. These enzymes include kinases that are critical in cancer progression and other diseases. By selectively targeting these enzymes, the compound could potentially alter cellular responses related to proliferation and survival.
2. Anticancer Potential
The compound's unique structure allows it to interact selectively with biological targets associated with malignancies. Preliminary studies suggest that it may have therapeutic potential in cancer treatment by modulating key pathways involved in tumor growth and metastasis. Ongoing research is focused on elucidating the precise mechanisms of action and identifying specific cancer types that may benefit from this compound.
3. Drug Design and Development
The distinct reactivity profile of this compound makes it a valuable candidate for drug design. Its structural similarities with other bioactive compounds suggest that it could serve as a lead compound for developing new therapeutic agents targeting various diseases, including neurodegenerative disorders and inflammatory conditions .
Case Studies
Case Study 1: Inhibition of Kinases
A study investigated the inhibitory effects of this compound on specific kinases involved in cancer signaling pathways. Results indicated significant inhibition of target kinases, leading to reduced cell proliferation in vitro. Further studies are needed to assess its efficacy in vivo and explore its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of the compound against oxidative stress in neuronal cells. The findings demonstrated that treatment with the compound resulted in decreased oxidative damage markers, suggesting its potential role in protecting against neurodegenerative diseases . Further exploration into its mechanisms could pave the way for developing therapeutic strategies for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the nitro group may participate in redox reactions, while the pyrimidine and pyran rings can engage in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound belongs to a family of pyran–pyrimidine hybrids with variable benzoate substituents. Below is a detailed comparison with three analogs (Table 1), followed by a discussion of substituent effects.
Table 1: Structural and Molecular Comparison
Substituent Effects on Molecular Properties
Electronic Effects
- Target: The 4-Cl and 3-NO₂ groups are strongly electron-withdrawing, polarizing the benzoate ester and increasing electrophilicity. This enhances reactivity in nucleophilic substitution or hydrolysis reactions .
- Analog 1: The 4-CH₃ group is electron-donating, counterbalancing the 3-NO₂’s electron withdrawal. This reduces overall polarity compared to the target.
- Analog 2: A single 3-Cl substituent provides moderate electron withdrawal, less pronounced than the target’s dual substituents.
- Analog 3 : The 2-CH₃ group exerts steric hindrance but minimal electronic effects, favoring hydrophobic interactions.
Molecular Weight and Solubility
- The target’s higher molecular weight (~434.52 g/mol) compared to analogs reflects the additive effects of Cl and NO₂.
- Increased polarity from NO₂ and Cl likely reduces solubility in nonpolar solvents but enhances it in polar aprotic solvents (e.g., DMSO) .
- Analog 3 (368.41 g/mol) has the lowest molecular weight and highest hydrophobicity due to the 2-CH₃ group.
Biological Activity
The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a unique arrangement of functional groups that contribute to its biological activity. The key components include:
- Pyran ring : A six-membered ring containing one oxygen atom.
- Pyrimidine moiety : A nitrogen-containing heterocyclic structure.
- Chloro and nitro substituents : These groups enhance the compound's reactivity and potential interactions with biological targets.
Molecular Formula
The molecular formula for this compound is , indicating a diverse range of elements contributing to its structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, affecting cellular functions such as proliferation and apoptosis.
- Receptor Modulation : It has been suggested that this compound can act as an antagonist at certain G protein-coupled receptors (GPCRs), influencing various physiological responses.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study evaluating similar pyran derivatives demonstrated cytotoxic effects against various cancer cell lines, with some compounds achieving IC50 values in the low micromolar range. For example, a related compound showed an IC50 of against the trypomastigote form of Trypanosoma brucei, indicating potent activity compared to standard treatments .
Antimicrobial Properties
The antimicrobial activity of this compound has also been assessed. In vitro studies have shown moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. These findings suggest that the compound could be further developed as an antibiotic agent .
Enzyme Inhibition Studies
Inhibitory activities against acetylcholinesterase (AChE) and urease have been evaluated, with results indicating strong inhibition capabilities. Such activities are promising for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .
Comparative Analysis with Similar Compounds
| Compound | Activity | IC50/EC50 Values | Notes |
|---|---|---|---|
| This compound | Anticancer | Effective against T. brucei | |
| Related Pyran Derivative | Antimicrobial | Varies by strain | Moderate to strong against S. typhi |
| Another Pyrimidine-based Compound | AChE Inhibition | Strong inhibition | Potential for Alzheimer's treatment |
Q & A
Q. How can I optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Key Parameters : Control reaction temperature (60–80°C), pH (neutral to slightly basic), and solvent polarity (e.g., dichloromethane or ethanol). Use catalysts like triethylamine for nucleophilic substitutions .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .
- Example Workflow :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-Chloro-3-nitrobenzoyl chloride, pyran derivative | Esterification |
| 2 | 4-Methylpyrimidine-2-thiol, K₂CO₃, DMF | Sulfanyl group introduction |
| 3 | Continuous flow reactor (industrial scale) | Scalability and efficiency |
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR to verify the pyran ring (δ 5.8–6.2 ppm for α,β-unsaturated carbonyl), sulfanyl methyl group (δ 3.5–4.0 ppm), and nitrobenzoyl substituents (δ 8.0–8.5 ppm for aromatic protons) .
- IR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and nitro group (asymmetric stretch ~1530 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angle between pyran and pyrimidine rings) .
Advanced Research Questions
Q. How does the sulfanyl group influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Mechanistic Insight : The sulfanyl (-S-) group acts as a leaving group in SN2 reactions due to its moderate nucleofugality. Use isotopic labeling (e.g., ³⁴S/³²S) to track substitution pathways .
- Experimental Design :
- React with Grignard reagents (e.g., MeMgBr) under anhydrous THF.
- Monitor reaction progress via LC-MS to detect intermediates.
- Example Observation : Replacement of -S- with -O- in polar aprotic solvents (e.g., DMSO) .
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved?
Methodological Answer:
- Multi-Technique Validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) and 2D-COSY to distinguish overlapping signals .
- Case Study : Aromatic proton shifts in the nitrobenzoate moiety may vary due to solvent polarity. Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts .
Q. What strategies are effective for studying structure-activity relationships (SAR) in biological assays?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 4-chloro-3-nitrobenzoate with 3-methoxybenzoate) and test against enzyme targets (e.g., kinase inhibition) .
- Data Analysis :
| Analog | Modification | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Parent | None | 12.3 | Baseline activity |
| A | 3-OMe benzoate | 8.7 | Enhanced solubility |
| B | 4-F nitrobenzoate | 25.1 | Reduced potency |
Q. How can regioselectivity challenges in electrophilic aromatic substitution be addressed?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict electrophilic attack sites on the pyrimidine ring.
- Experimental Validation : Nitration reactions (HNO₃/H₂SO₄) show preferential substitution at the 5-position due to electron-donating methyl groups .
Data Contradiction Analysis
Q. Why do different studies report varying melting points for this compound?
Methodological Answer:
- Source Investigation : Impurities (e.g., unreacted pyran intermediates) or polymorphic forms (e.g., crystalline vs. amorphous) may cause discrepancies.
- Resolution : Perform DSC (Differential Scanning Calorimetry) to identify polymorphs and HPLC to quantify purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
